4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
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Overview
Description
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is an organic compound with the molecular formula C11H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid typically involves the reaction of 4-trifluoromethylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyric acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(4-trifluoromethylphenyl)butanoic acid.
Reduction: Formation of 4-hydroxy-4-(4-trifluoromethylphenyl)butyric acid.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 4-Oxo-4-phenylbutyric acid
- 4-Oxo-4-(4-methylphenyl)butyric acid
- 4-Oxo-4-(4-chlorophenyl)butyric acid
Comparison: 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity compared to its analogs, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTRBFQQDDYMFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598229 |
Source
|
Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-56-0 |
Source
|
Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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